molecular formula C13H12O4 B2923931 2-(2-Acetyl-6-methyl-1-benzofuran-3-yl)acetic acid CAS No. 864466-10-4

2-(2-Acetyl-6-methyl-1-benzofuran-3-yl)acetic acid

Cat. No. B2923931
CAS RN: 864466-10-4
M. Wt: 232.235
InChI Key: OKUHJKCNINJNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Acetyl-6-methyl-1-benzofuran-3-yl)acetic acid” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling . These methods have been found to yield high results with fewer side reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, the 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .

Scientific Research Applications

Spectroscopic Characterization and Drug Likeness Properties

Studies involving benzofuran derivatives, such as 2-(5-methyl-1-benzofuran-3-yl) acetic acid, have emphasized spectroscopic characterization, quantum chemical parameters, and potential pharmaceutical applications. These investigations provide insights into the molecular structure, vibrational frequencies, and reactivity properties through experimental and computational methods, suggesting their utility in drug development and materials science (Sudhir M. Hiremath et al., 2019).

Photophysical Studies

Benzofuran-3-acetic acid hydrazide derivatives have been synthesized and characterized, revealing solvatochromic behaviors and photophysical properties. Such studies indicate the potential of these compounds in the development of luminescent materials and fluorescent probes, which could extend to the acetyl-methyl-benzofuran-acetic acid derivatives for applications in sensing and imaging technologies (C. Maridevarmath et al., 2019).

Reactivity and Charge Transfer Analysis

Research on 2-(6-hydroxy-1-benzofuran-3-yl) acetic acid highlights the structural, spectroscopic characterization, and reactivity studies, offering a foundation for understanding the chemical behavior of similar benzofuran derivatives. Such compounds are studied for their potential in creating new materials with specific electronic properties, beneficial in electronics and catalysis (P. Murthy et al., 2018).

Acylation Reactions

The acylation of benzofuran derivatives to produce various functionalized compounds showcases the versatility of these compounds in synthetic organic chemistry. These reactions are crucial for modifying molecular structures to achieve desired physical, chemical, or biological properties, paving the way for their use in creating novel compounds with specific functions (F. Richard et al., 1996).

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

It is known that benzofuran derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells , suggesting that they may interact with targets involved in cell proliferation.

Biochemical Pathways

For instance, benzofuran derivatives have been shown to exhibit anti-tumor activity , suggesting that they may affect pathways involved in cell proliferation and survival.

Result of Action

Some benzofuran derivatives have been found to have significant cell growth inhibitory effects in various types of cancer cells . This suggests that 2-(2-Acetyl-6-methyl-1-benzofuran-3-yl)acetic acid may also have similar effects, potentially leading to decreased cell proliferation and increased cell death in certain contexts.

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on discovering novel methods for constructing benzofuran rings and exploring the diverse pharmacological activities of these compounds .

properties

IUPAC Name

2-(2-acetyl-6-methyl-1-benzofuran-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-7-3-4-9-10(6-12(15)16)13(8(2)14)17-11(9)5-7/h3-5H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUHJKCNINJNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.